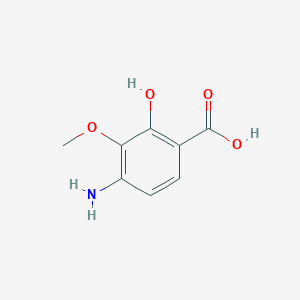
4-Amino-2-hydroxy-3-methoxybenzoic acid
描述
4-Amino-2-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of benzoic acid, characterized by the presence of amino, hydroxy, and methoxy functional groups
作用机制
Target of Action
The primary target of 4-Amino-2-hydroxy-3-methoxybenzoic acid is an O-methyltransferase-like protein, AlpH . This enzyme is responsible for the hydrazine incorporation in kinamycin biosynthesis .
Mode of Action
The compound interacts with its target, AlpH, to catalyze a unique SAM-independent coupling of L-glutamylhydrazine and polyketide intermediate via a rare Mannich reaction in polyketide biosynthesis . This reaction results in the formation of a diazo group .
Biochemical Pathways
The affected pathway is the biosynthesis of diazo compounds, which are rare natural products possessing various biological activities . The compound plays a crucial role in the formation of the characteristic diazo group, a process that has been elusive until recently .
Result of Action
It’s known that diazo compounds, which this compound helps synthesize, exhibit exceptional potency as chemotherapeutic agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of the diazo group can occur spontaneously in an acidic condition . Additionally, the compound’s stability and solubility can be affected by factors such as pH and temperature.
生化分析
Biochemical Properties
4-Amino-2-hydroxy-3-methoxybenzoic acid is involved in biochemical reactions, particularly in the formation of diazo compounds. It reacts with the primary aromatic amine of 3-amino-2-hydroxy-4-methoxybenzoic acid to form the diazo group . This reaction is catalyzed by an O-methyltransferase-like protein, AlpH .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a diazo group. This process is catalyzed by AlpH, an O-methyltransferase-like protein . The diazo group is an important functional group in organic synthesis but rarely presents in natural products .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-hydroxy-3-methoxybenzoic acid typically involves the nitration of 2-hydroxy-3-methoxybenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of concentrated nitric acid for nitration and hydrogenation or chemical reduction methods for the reduction step.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
化学反应分析
Types of Reactions: 4-Amino-2-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products:
Oxidation: Formation of 4-amino-2-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of 4-amino-2-hydroxy-3-methoxybenzylamine.
Substitution: Formation of various substituted benzoic acid derivatives.
科学研究应用
4-Amino-2-hydroxy-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
2-Hydroxy-3-methoxybenzoic acid: Lacks the amino group, resulting in different chemical reactivity and biological activity.
4-Amino-3-methoxybenzoic acid: Similar structure but lacks the hydroxy group, affecting its solubility and interaction with biological targets.
Vanillic acid (4-hydroxy-3-methoxybenzoic acid): Contains a hydroxy group instead of an amino group, leading to different applications and properties.
Uniqueness: 4-Amino-2-hydroxy-3-methoxybenzoic acid is unique due to the presence of all three functional groups (amino, hydroxy, and methoxy), which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
4-amino-2-hydroxy-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVPTXKRHVQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


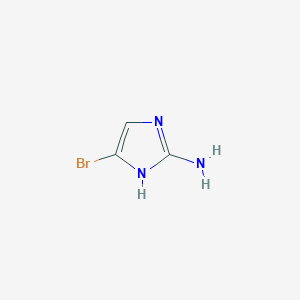
![1-[2-(1,3-Dioxan-2-yl)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6335132.png)
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride](/img/structure/B6335136.png)
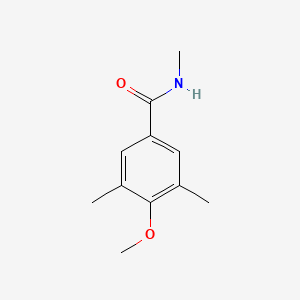



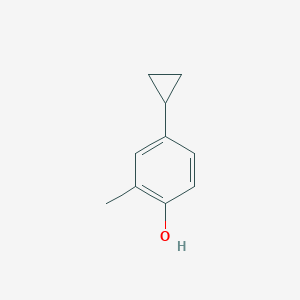


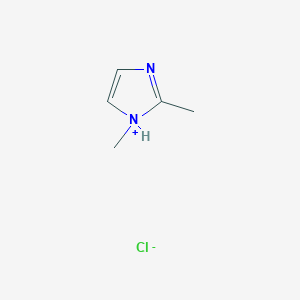
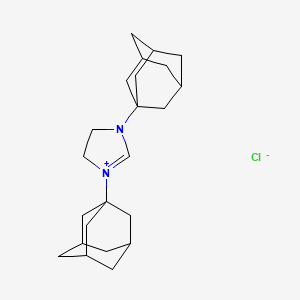
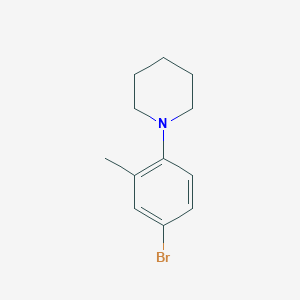
![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)
